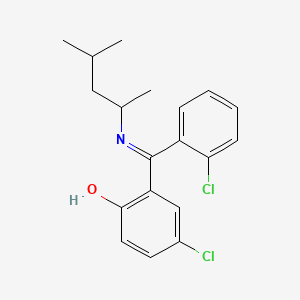
2-((1,3-Dimethylbutyl)imino-(2-chlorophenyl)methyl)-4-chlorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1,3-Dimethylbutyl)imino-(2-chlorophenyl)methyl)-4-chlorophenol is a complex organic compound characterized by its unique structure, which includes a phenol group substituted with chlorophenyl and dimethylbutyl imino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,3-Dimethylbutyl)imino-(2-chlorophenyl)methyl)-4-chlorophenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzaldehyde with 1,3-dimethylbutylamine to form an imine intermediate. This intermediate is then reacted with 4-chlorophenol under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to improve efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-((1,3-Dimethylbutyl)imino-(2-chlorophenyl)methyl)-4-chlorophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various phenolic derivatives. Substitution reactions can lead to the formation of new compounds with different functional groups .
Aplicaciones Científicas De Investigación
2-((1,3-Dimethylbutyl)imino-(2-chlorophenyl)methyl)-4-chlorophenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies related to enzyme inhibition, antimicrobial properties, and other biological effects.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: The compound’s unique chemical properties make it useful in the production of specialty chemicals, polymers, and other industrial products
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other substituted phenols and imines, such as:
- 2-((1,3-Dimethylbutyl)imino-(2-chlorophenyl)methyl)-phenol
- 2-((1,3-Dimethylbutyl)imino-(2-chlorophenyl)methyl)-4-bromophenol
- 2-((1,3-Dimethylbutyl)imino-(2-chlorophenyl)methyl)-4-fluorophenol .
Uniqueness
What sets 2-((1,3-Dimethylbutyl)imino-(2-chlorophenyl)methyl)-4-chlorophenol apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
| 80018-29-7 | |
Fórmula molecular |
C19H21Cl2NO |
Peso molecular |
350.3 g/mol |
Nombre IUPAC |
4-chloro-2-[C-(2-chlorophenyl)-N-(4-methylpentan-2-yl)carbonimidoyl]phenol |
InChI |
InChI=1S/C19H21Cl2NO/c1-12(2)10-13(3)22-19(15-6-4-5-7-17(15)21)16-11-14(20)8-9-18(16)23/h4-9,11-13,23H,10H2,1-3H3 |
Clave InChI |
XKDFHKTXZAITNM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)N=C(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



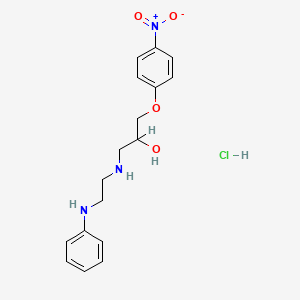
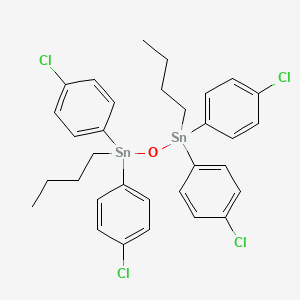
![1-Amino-3-[butyl(phenyl)amino]propan-2-OL](/img/no-structure.png)
![(Bicyclo[3.1.0]hexane-6,6-diyl)bis(trimethylsilane)](/img/structure/B14431444.png)
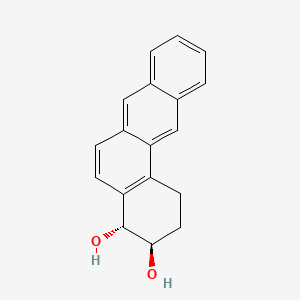
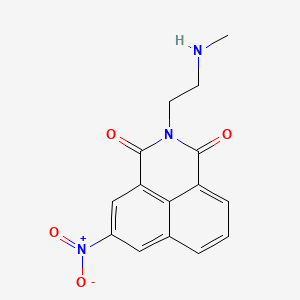
![1-[tert-Butyl(dimethyl)silyl]but-2-yn-1-one](/img/structure/B14431473.png)

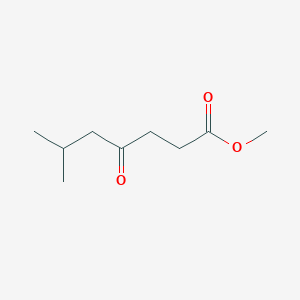
![1-[(Trifluoromethyl)sulfanyl]heptane](/img/structure/B14431496.png)

